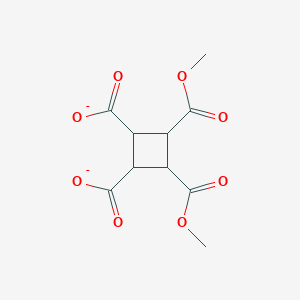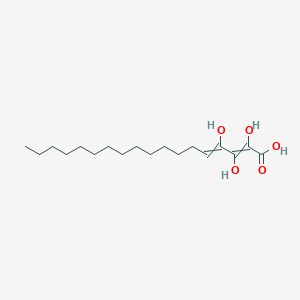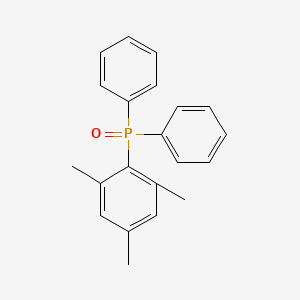
Oxo(diphenyl)(2,4,6-trimethylphenyl)-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxo(diphenyl)(2,4,6-trimethylphenyl)-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 2,4,6-trimethylbenzoyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield . The compound is typically produced in powder form and is stored under light-sensitive conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Oxo(diphenyl)(2,4,6-trimethylphenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the compound under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphine derivatives.
Aplicaciones Científicas De Investigación
Oxo(diphenyl)(2,4,6-trimethylphenyl)-lambda~5~-phosphane has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of oxo(diphenyl)(2,4,6-trimethylphenyl)-lambda~5~-phosphane involves the absorption of light, which leads to the formation of reactive species that initiate polymerization reactions . The compound absorbs UV light and undergoes homolytic cleavage to generate free radicals. These radicals then react with monomers to form polymer chains, effectively curing the resin .
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: A closely related compound with similar photoinitiating properties.
Thiazoles: Compounds with diverse biological activities, including antimicrobial and antitumor properties.
Triazoles: Known for their pharmacological potentials and used in various medicinal applications.
Uniqueness
Oxo(diphenyl)(2,4,6-trimethylphenyl)-lambda~5~-phosphane is unique due to its high efficiency as a photoinitiator and its ability to provide excellent color stability in cured resins . Its specific structure allows for effective absorption of UV light and generation of reactive species, making it superior to other photoinitiators in certain applications .
Propiedades
Número CAS |
91239-43-9 |
|---|---|
Fórmula molecular |
C21H21OP |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
2-diphenylphosphoryl-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C21H21OP/c1-16-14-17(2)21(18(3)15-16)23(22,19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15H,1-3H3 |
Clave InChI |
XZJXZRPNLUAZEC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2,4,5-Tris(benzyloxy)phenyl]prop-2-enenitrile](/img/structure/B14357370.png)
![7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B14357378.png)
![1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B14357382.png)
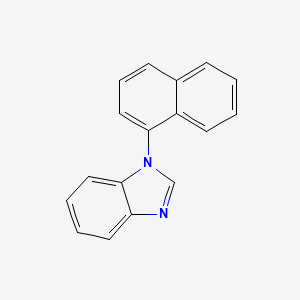

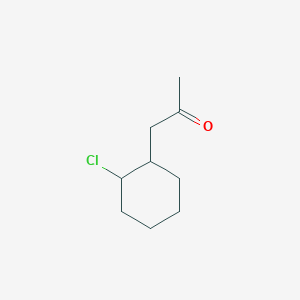
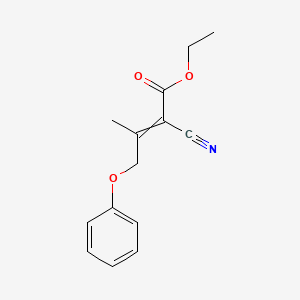
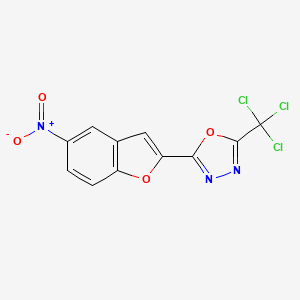

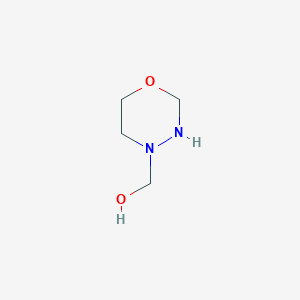
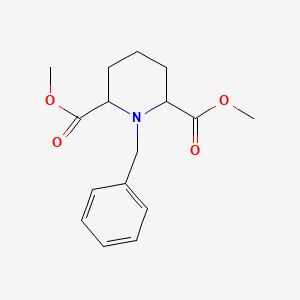
![2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one](/img/structure/B14357457.png)
